

Application Notes and Protocols for Penicillin V Susceptibility Testing by Broth Microdilution

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Compound of Interest

Compound Name:	Penicillin V
CAS No.:	132-98-9; 87-08-1
Cat. No.:	B15563263

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Penicillin V** against aerobic bacteria using the broth microdilution method. The protocol is based on the standards outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a β -lactam antibiotic primarily effective against Gram-positive bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents. The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is considered a reference standard by CLSI for antimicrobial susceptibility testing.[1]

Experimental Protocol: Broth Microdilution

This protocol details the steps for determining the MIC of **Penicillin V**.

Materials

- **Penicillin V** potassium salt (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- For fastidious organisms (e.g., *Streptococcus pneumoniae*):
 - Lysed horse blood
- Sterile 96-well microtiter plates with lids
- Bacterial isolates for testing
- Quality control (QC) bacterial strains (e.g., *Staphylococcus aureus* ATCC® 29213™, *Streptococcus pneumoniae* ATCC® 49619™)[2]
- Sterile distilled water or Phosphate-Buffered Saline (PBS)
- Sterile saline (0.85%) or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Spectrophotometer or densitometer
- Sterile serological pipettes, micropipettes, and tips
- Multichannel pipette
- Sterile reagent reservoirs
- Incubator ($35 \pm 2^\circ\text{C}$), with 5% CO₂ for fastidious organisms

Preparation of Reagents and Media

2.2.1. Penicillin V Stock Solution (e.g., 1280 µg/mL)

- Calculation: Use the following formula to determine the weight of **Penicillin V** powder needed. It is recommended to obtain the pure antibiotic powder from a commercial source. [3]
 - $\text{Weight (mg)} = (\text{Volume (mL)} \times \text{Concentration (}\mu\text{g/mL)}) / \text{Potency (}\mu\text{g/mg)}$
 - Note: The potency is provided by the manufacturer.
- Dissolution: Aseptically weigh the calculated amount of **Penicillin V** potassium salt. Dissolve the powder in sterile distilled water or PBS. [4]
- Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube. [4]
- Storage: Aliquot the sterile stock solution into single-use vials and store them at -60°C or colder for up to six months. Avoid repeated freeze-thaw cycles.

2.2.2. Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare CAMHB from dehydrated powder according to the manufacturer's instructions. Autoclave to sterilize and allow it to cool to room temperature before use.

2.2.3. Lysed Horse Blood Supplemented CAMHB for *Streptococcus pneumoniae*

For testing *S. pneumoniae* and other fastidious streptococci, supplement CAMHB with 2.5% to 5% (vol/vol) sterile lysed horse blood.

- Preparation of Lysed Horse Blood:
 - Aseptically mix equal volumes of sterile defibrinated horse blood and sterile distilled water.
 - Freeze the mixture at -20°C and then thaw it. Repeat this freeze-thaw cycle at least three times to ensure complete lysis of the red blood cells.
 - Centrifuge the lysed solution to pellet the cell debris.

- Aseptically collect the clear, red supernatant. This is the lysed horse blood supplement.
- Add the required volume of the supplement to the sterile CAMHB. For example, add 50 mL of 50% lysed horse blood stock to 950 mL of CAMHB for a final concentration of 2.5%.

Procedure

2.3.1. Inoculum Preparation

- From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Vortex gently to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a densitometer and corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by inoculation.

2.3.2. Microtiter Plate Preparation (Serial Dilution)

- Dispense 50 μ L of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
- Prepare an intermediate dilution of the **Penicillin V** stock solution in CAMHB.
- Add 100 μ L of the highest concentration of **Penicillin V** to be tested to the wells in the first column.
- Perform a two-fold serial dilution by transferring 50 μ L from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard the final 50 μ L from the last dilution well. This will result in wells containing 50 μ L of varying antibiotic concentrations.

- The final plate should include a growth control well (containing 100 μ L of CAMHB with no antibiotic, which will be inoculated) and a sterility control well (containing 100 μ L of uninoculated CAMHB).

2.3.3. Inoculation

- Add 50 μ L of the diluted bacterial inoculum (prepared in step 2.3.1) to each well, including the growth control well. This brings the final volume in each well to 100 μ L and achieves the target inoculum density of 5×10^5 CFU/mL.
- Do not add inoculum to the sterility control well.

2.3.4. Incubation

- Cover the microtiter plates with a lid to prevent evaporation.
- Incubate the plates at $35 \pm 2^\circ\text{C}$.
- For non-fastidious organisms, incubate in ambient air for 16-20 hours.
- For *Streptococcus pneumoniae* and other organisms requiring enhanced CO_2 , incubate in a 5% CO_2 atmosphere for 20-24 hours.

Reading and Interpreting Results

- **Examine Control Wells:** Before reading the test wells, check the control wells. The sterility control well should be clear (no growth), and the growth control well should show distinct turbidity. If the controls are not valid, the test must be repeated.
- **Determine the MIC:** Using a reading mirror or an automated plate reader, examine the wells for bacterial growth (indicated by turbidity or a pellet at the bottom). The MIC is the lowest concentration of **Penicillin V** at which there is no visible growth.
- **Interpret the MIC:** Compare the obtained MIC value to the CLSI breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation

Table 1: Preparation of Penicillin V Working Solutions in a 96-Well Plate

Plate Column	Volume of CAMHB	Volume of Penicillin V Solution	Penicillin V Concentration (µg/mL) - Example Range
1	0 µL	100 µL of 16 µg/mL	8
2	50 µL	50 µL from Column 1	4
3	50 µL	50 µL from Column 2	2
4	50 µL	50 µL from Column 3	1
5	50 µL	50 µL from Column 4	0.5
6	50 µL	50 µL from Column 5	0.25
7	50 µL	50 µL from Column 6	0.12
8	50 µL	50 µL from Column 7	0.06
9	50 µL	50 µL from Column 8	0.03
10	50 µL	50 µL from Column 9	0.015
11 (Growth)	50 µL	0 µL	0
12 (Sterility)	100 µL	0 µL	0

Note: This table illustrates the serial dilution process after the 50 µL inoculum is added, resulting in the final concentrations shown.

Quality Control (QC)

Quality control must be performed with each new batch of reagents and on each day of testing. The MIC values for the QC strains must fall within the acceptable ranges specified in the latest CLSI M100 document.

Table 2: Quality Control Strains and Acceptable MIC Ranges for Penicillin V

QC Strain	ATCC® No.	Medium Supplement	Incubation	Acceptable MIC Range (µg/mL)
Staphylococcus aureus	29213	None	Ambient Air, 16-20h	0.12 - 0.5
Streptococcus pneumoniae	49619	2.5-5% Lysed Horse Blood	5% CO ₂ , 20-24h	0.25 - 1

Source: Based on data for Penicillin from CLSI M100 documents. Laboratories should always refer to the most current version of the CLSI M100 supplement for the latest QC ranges.

Interpretation of Results

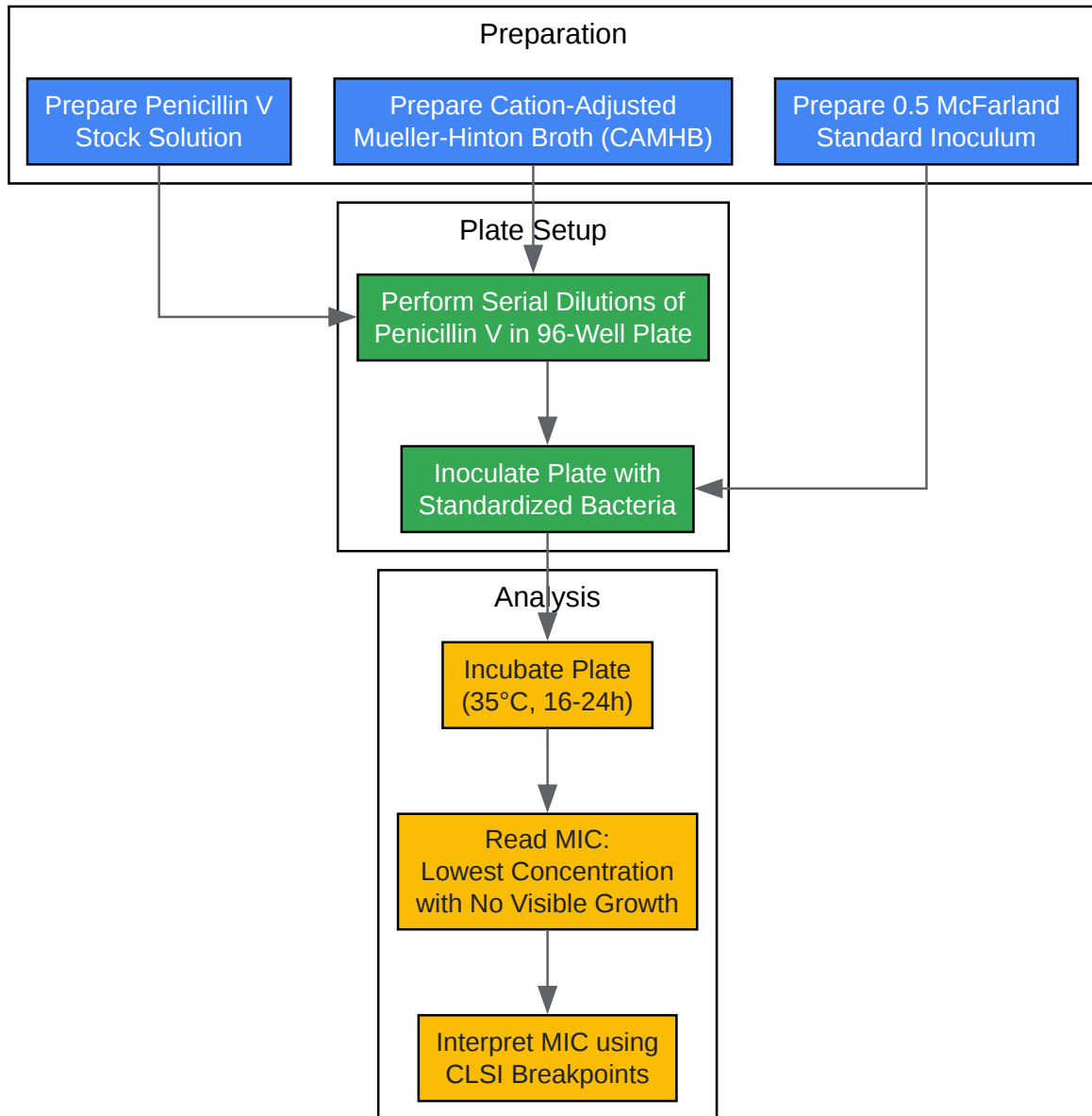
The interpretation of MICs should be based on the clinical breakpoints provided by CLSI. These breakpoints can vary depending on the organism and the site of infection (e.g., meningitis vs. non-meningitis).

Table 3: CLSI MIC Interpretive Criteria for Penicillin ($\mu\text{g}/\text{mL}$)

Organism	Site of Infection / Route	Susceptible (S)	Intermediate (I)	Resistant (R)
Staphylococcus aureus	-	≤ 0.12	-	≥ 0.25
Streptococcus pneumoniae	Non-meningitis (IV Penicillin)	≤ 2	4	≥ 8
Streptococcus pneumoniae	Non-meningitis (Oral Penicillin V)	≤ 0.06	0.12 - 1	≥ 2
Streptococcus pneumoniae	Meningitis	≤ 0.06	-	≥ 0.12
Streptococcus spp. (Viridans group)	Endocarditis	≤ 0.12	0.25 - 2	≥ 4
Streptococcus spp. (β-hemolytic group)	-	≤ 0.12	-	-

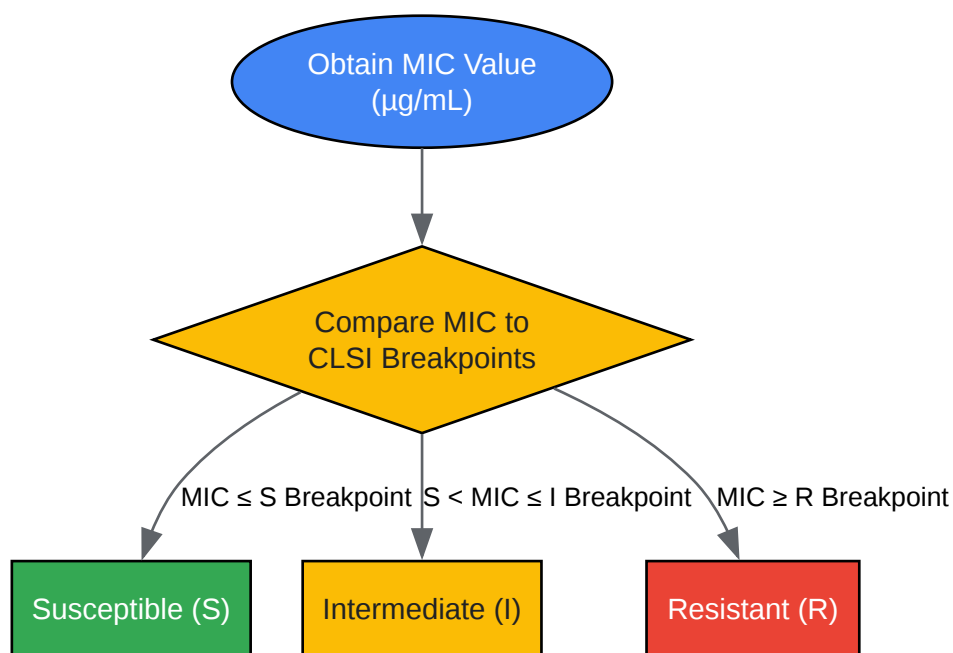
Source: Based on CLSI M100-Ed34. These breakpoints are for Penicillin G but are used for Penicillin V. Breakpoints are subject to change; always consult the latest CLSI M100 document for the most current interpretive criteria.

Visualizations



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Caption: Workflow for **Penicillin V** Broth Microdilution Susceptibility Testing.



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Caption: Logical flow for interpreting Minimum Inhibitory Concentration (MIC) results.

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